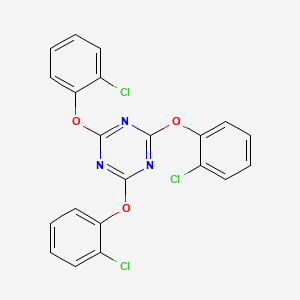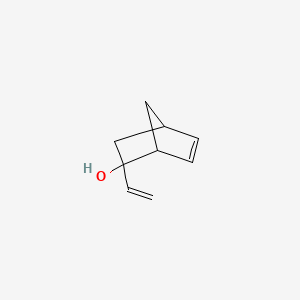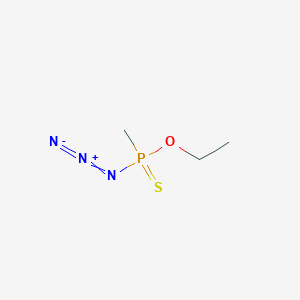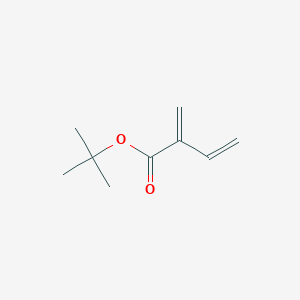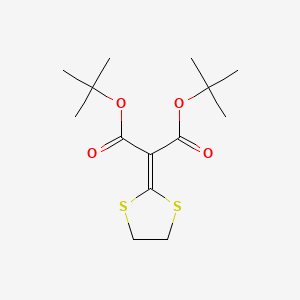
Bis(1,1-dimethylethyl) 1,3-dithiolan-2-ylidenepropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(1,1-dimethylethyl) 1,3-dithiolan-2-ylidenepropanedioate involves the reaction of diisopropyl malonate with 1,3-dithiolane-2-thione under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as methanol or ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(1,1-dimethylethyl) 1,3-dithiolan-2-ylidenepropanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones .
Scientific Research Applications
Bis(1,1-dimethylethyl) 1,3-dithiolan-2-ylidenepropanedioate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is studied for its potential as an antifungal and insecticidal agent . In medicine, it is explored for its potential therapeutic effects . In industry, it is used in the formulation of pesticides and fungicides .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds to bis(1,1-dimethylethyl) 1,3-dithiolan-2-ylidenepropanedioate include diisopropyl 1,3-dithiolane-2-ylidenemalonate, malonic acid, and other dithiolane derivatives .
Uniqueness: What sets this compound apart from similar compounds is its dual function as both an insecticide and fungicide, making it highly versatile in agricultural applications .
Properties
CAS No. |
50780-72-8 |
|---|---|
Molecular Formula |
C14H22O4S2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
ditert-butyl 2-(1,3-dithiolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C14H22O4S2/c1-13(2,3)17-10(15)9(12-19-7-8-20-12)11(16)18-14(4,5)6/h7-8H2,1-6H3 |
InChI Key |
WKIPEGXLMCTGKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


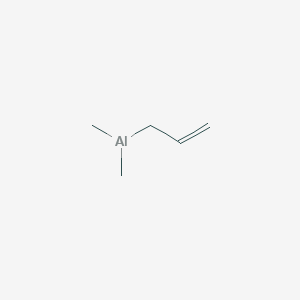
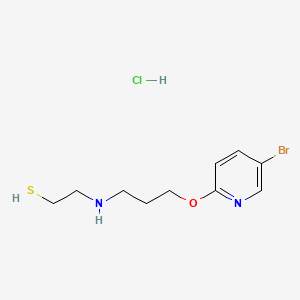
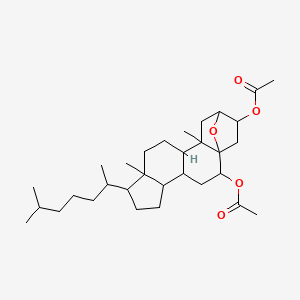
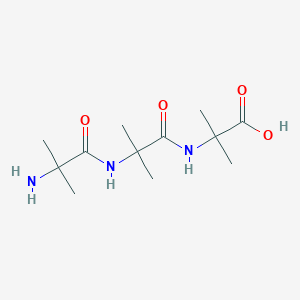
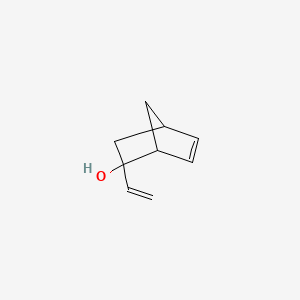
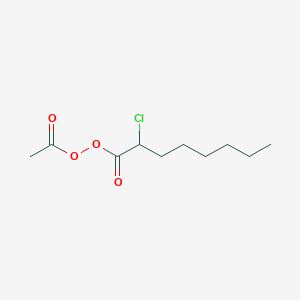
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,5-trione](/img/structure/B14665619.png)
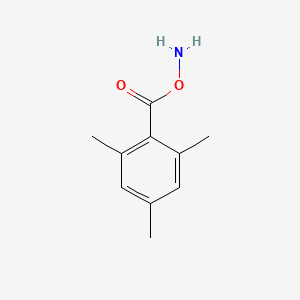
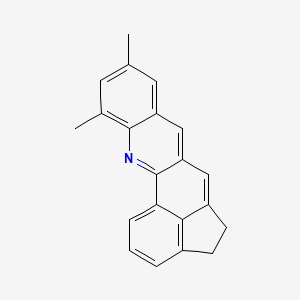
![2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14665637.png)
